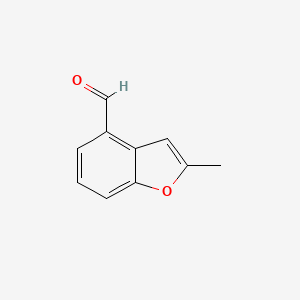

2-Methylbenzofuran-4-carbaldehyde

Description

Structural Classification and Nomenclature within Benzofuran (B130515) Heterocycles

2-Methylbenzofuran-4-carbaldehyde is classified as a substituted benzofuran. Benzofurans are heterocyclic compounds consisting of a benzene (B151609) ring fused to a furan (B31954) ring. np-mrd.org The numbering of the benzofuran ring system dictates the nomenclature of its derivatives. In this specific compound, a methyl group is attached at the 2-position and a carbaldehyde (or formyl) group is located at the 4-position of the benzofuran ring.

| Compound Name | Systematic Name | Key Substituents |

| This compound | 2-methyl-1-benzofuran-4-carbaldehyde | Methyl group at C2, Aldehyde group at C4 |

This table provides the systematic name and key functional groups of the title compound.

Significance of Aldehyde Functionality on the Benzofuran Core

The aldehyde group at the 4-position of this compound is a key determinant of its chemical reactivity. Aldehydes are known for their susceptibility to nucleophilic attack, making them versatile handles for a wide array of chemical transformations. This functionality allows for the introduction of diverse structural motifs onto the benzofuran core through reactions such as condensations, reductions, and oxidations. ontosight.ai The reactivity of the aldehyde group, in concert with the electronic properties of the benzofuran ring system, enables the synthesis of a broad range of derivatives with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methyl-1-benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-6H,1H3 |

InChI Key |

FKJDUAWKFXHUKH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CC=C2O1)C=O |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylbenzofuran 4 Carbaldehyde and Its Analogs

De Novo Construction of the 2-Methylbenzofuran-4-carbaldehyde Scaffold

The de novo synthesis of the 2-methylbenzofuran (B1664563) ring system involves the formation of the heterocyclic ring from acyclic precursors. These methods are highly valuable as they allow for the introduction of various substituents onto the benzene (B151609) and furan (B31954) rings at an early stage.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions are powerful tools for the construction of cyclic systems like benzofurans. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether, is a classic method for C-C bond formation and has been adapted for benzofuran (B130515) synthesis. While direct examples leading specifically to this compound are not prevalent in the reviewed literature, the general strategy involves the rearrangement of an appropriately substituted allyl aryl ether followed by cyclization. A general approach might involve an O-allylation of a substituted phenol (B47542), followed by a Claisen rearrangement to introduce an allyl group ortho to the hydroxyl group. Subsequent manipulation of the allyl group and cyclization would lead to the 2-methylbenzofuran core.

More advanced, transition-metal-catalyzed variants of this rearrangement have been developed. For instance, a gold-catalyzed cascade reaction involving an intermolecular alkoxylation followed by a Claisen rearrangement and condensation has been reported for the synthesis of various benzofuran derivatives. acs.orgnih.govacs.org This highlights the potential for modern catalytic methods to facilitate this transformation under milder conditions. Iron(III) chloride has also been shown to catalyze an allenic Claisen rearrangement followed by a dehydrogenative cyclization to afford benzofurans.

The condensation of a phenol with a suitable three-carbon unit, followed by cyclization, is a common strategy for benzofuran synthesis. A classic example is the reaction of a salicylaldehyde (B1680747) derivative with chloroacetone (B47974) in the presence of a base like potassium carbonate to form a 2-acetylbenzofuran, which can be a precursor to other 2-methylbenzofuran analogs. researchgate.net

A one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been described, utilizing trifluoroacetic acid as a catalyst and N-bromosuccinimide as an oxidant. rsc.org This cascade reaction proceeds through a cyclization/oxidative aromatization sequence to provide a variety of benzofuran derivatives. rsc.org Light-promoted dehydrative condensation of carbonyls with non-acidic methylenes has also emerged as a method for synthesizing benzofurans, demonstrating broad functional group compatibility. rsc.org

Another relevant approach is the intramolecular cyclization of 2-ynylphenols, which can be achieved under transition-metal-free conditions using a base such as cesium carbonate. rsc.org This method provides a straightforward route to 2-substituted benzo[b]furans.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium and copper catalysts are particularly prominent in these methodologies.

Palladium catalysts are widely used for cross-coupling and cyclization reactions to form the benzofuran ring system. A common approach involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol. nih.gov The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is typical for this transformation. nih.gov

Palladium-catalyzed intramolecular Heck reactions have also been applied to the synthesis of 2-methylbenzofurans. acs.org Furthermore, palladium catalysis can be used for the functionalization of pre-formed benzofuran rings, such as in the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. nih.govunicatt.it A protocol for synthesizing silyl (B83357) benzofurans via a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes has also been established. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI, Triethylamine (B128534) | Forms 2-substituted benzofurans. | nih.gov |

| Tsuji-Trost-Type Reaction | Benzofuran-2-ylmethyl acetates, Nucleophiles | [Pd(η³-C₃H₅)Cl]₂/XPhos or Pd₂(dba)₃/dppf | Functionalization at the 2-methyl position. | nih.govunicatt.it |

| Tandem Cyclization/Silylation | 1,6-Enynes, Disilanes | Palladium catalyst | Forms silyl benzofurans. | rsc.org |

Copper catalysts offer a cost-effective alternative to palladium for the synthesis of benzofurans. A notable copper-catalyzed method involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide, which serves as an acetylene (B1199291) source, to produce 2-methylbenzofurans. acs.orgchemistryviews.orgorganic-chemistry.org This reaction is catalyzed by cuprous chloride and proceeds in good yields. acs.orgchemistryviews.orgorganic-chemistry.org

Copper has also been employed as a co-catalyst in palladium-catalyzed Sonogashira reactions for benzofuran synthesis. nih.gov Additionally, copper-catalyzed cycloaddition reactions have been utilized in the synthesis of complex molecules containing the benzofuran motif.

| Starting Materials | Catalyst | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde p-tosylhydrazones, Calcium Carbide | CuCl | KOtBu | DMF | Cost-effective, uses a solid acetylene source. | acs.orgchemistryviews.orgorganic-chemistry.org |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce a new functional group. wikipedia.org

In the context of synthesizing this compound, a hypothetical DoM strategy would involve a 2-methylbenzofuran derivative bearing a DMG at a position that directs lithiation to the C4 position. For π-excessive heterocycles like furan and benzofuran, lithiation typically occurs at the C2 position. uwindsor.ca Therefore, to achieve C4-functionalization, the C2 position must be blocked, as it is in 2-methylbenzofuran. A directing group at the C3 or C5 position could potentially direct metalation to C4.

The general mechanism involves the coordination of the organolithium reagent to the DMG, followed by abstraction of the ortho-proton to form a stabilized lithium intermediate. harvard.edu This intermediate can then react with an electrophile like N,N-dimethylformamide (DMF) to introduce the formyl group, yielding the desired 4-carbaldehyde.

Table 1: Key Features of Directed Ortho-Metalation (DoM)

| Feature | Description | Reference |

| Principle | A directing metalation group (DMG) guides an organolithium reagent to deprotonate the adjacent ortho position. | wikipedia.orgorganic-chemistry.org |

| Reagents | Strong bases like n-BuLi, s-BuLi, or t-BuLi are commonly used in aprotic solvents like THF or ether. | baranlab.orguwindsor.ca |

| DMG Examples | Amides (-CONR₂), carbamates (-OCONR₂), methoxy (B1213986) (-OCH₃), and sulfonyl groups are effective DMGs. | wikipedia.orgorganic-chemistry.org |

| Electrophiles | A wide range of electrophiles can be used to trap the aryllithium intermediate, such as DMF for formylation. | organic-chemistry.org |

| Regioselectivity | The reaction offers high regioselectivity, targeting the position ortho to the DMG, which is difficult to achieve with standard electrophilic aromatic substitution. | wikipedia.org |

Oxidative Cyclization Routes

Oxidative cyclization reactions provide an efficient means to construct the benzofuran ring system from acyclic precursors. researchgate.net These methods often involve a transition-metal catalyst and an oxidant to facilitate the key C-O and/or C-C bond-forming cyclization step. nih.gov

One relevant approach is the ruthenium-catalyzed C-H alkenylation and aerobic annulation between m-hydroxybenzoic acids and alkynes. rsc.org This method allows for the synthesis of 2,3-diarylbenzofuran-4-carboxylic acids. By selecting appropriate starting materials, such as a suitable alkyne to introduce the methyl group at C2 and an m-hydroxybenzoic acid derivative, a 2-methylbenzofuran-4-carboxylic acid precursor could be synthesized. This carboxylic acid can then be subsequently reduced to the target 4-carbaldehyde.

Another strategy involves the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which yields 2-aroyl benzofurans. rsc.org While this specific reaction leads to a ketone at the 2-position, modifications of the starting materials and reaction pathway could potentially be adapted for the synthesis of 4-substituted benzofurans. The synthesis of 2-methylbenzofurans has also been achieved from salicylaldehyde p-tosylhydrazones and calcium carbide, catalyzed by cuprous chloride, highlighting the versatility of cyclization strategies. organic-chemistry.org

Functional Group Transformations for 4-Carbaldehyde Introduction

In many synthetic sequences, the benzofuran core is constructed with a precursor functional group at the 4-position, which is then converted to the carbaldehyde in a separate step.

Oxidation of Primary Alcohol Precursors

The oxidation of a primary alcohol, specifically (2-methylbenzofuran-4-yl)methanol, is a direct and common method for preparing this compound. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. organic-chemistry.org

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes. wikipedia.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of the alcohol and a hindered non-nucleophilic base like triethylamine (Et₃N). organic-chemistry.orgyoutube.com

The process begins with the reaction of DMSO and oxalyl chloride at low temperatures (typically -78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride. wikipedia.orgyoutube.com The alcohol then adds to this species, creating an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination reaction via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org The mild conditions and high chemoselectivity make the Swern oxidation highly suitable for complex molecules with sensitive functional groups. youtube.com

Table 2: Typical Reagents and Conditions for Swern Oxidation

| Reagent/Condition | Purpose | Reference |

| Dimethyl sulfoxide (DMSO) | The primary oxidant. | wikipedia.org |

| Oxalyl chloride | Activates DMSO. | organic-chemistry.orgwikipedia.org |

| Triethylamine (Et₃N) | Acts as a non-nucleophilic base to promote elimination. | wikipedia.org |

| Low Temperature (-78 °C) | Required to control the reaction and prevent side reactions. | organic-chemistry.orgyoutube.com |

| Primary Alcohol | The substrate to be oxidized to an aldehyde. | youtube.com |

Catalytic oxidation methods offer a greener and more atom-economical alternative to stoichiometric reagents. researchgate.net These systems typically employ a transition-metal catalyst with an inexpensive and environmentally benign terminal oxidant like molecular oxygen (from air) or hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net

Various metal-based catalysts, including those based on ruthenium, molybdenum, and palladium, have been developed for the selective oxidation of primary alcohols. mdpi.comnih.gov For instance, ruthenium catalysts have been shown to effectively oxidize benzyl (B1604629) alcohol to benzaldehyde (B42025), often with high selectivity, although over-oxidation to benzoic acid can occur depending on the reaction conditions. nih.gov Similarly, supported molybdenum catalysts have demonstrated high conversion and selectivity for aldehydes in the oxidation of primary alcohols using air as the oxidant. nih.gov The use of hydrogen peroxide as the oxidant with various catalysts is also a well-established method for converting alcohols to aldehydes. mdpi.comresearchgate.net

Table 3: Examples of Catalytic Systems for Primary Alcohol Oxidation

| Catalyst System | Oxidant | Substrate Example | Product | Reference |

| Ru/C | O₂ (in water) | Benzyl Alcohol | Benzaldehyde/Benzoic Acid | nih.gov |

| Mo/C | O₂ (multiphase system) | Benzyl Alcohol | Benzaldehyde (>99% selectivity) | nih.gov |

| Au@Pd/SiO₂ | O₂ | Benzyl Alcohol | Benzaldehyde | mdpi.com |

| p(NaAMPS-co-AN)-[Mn(TMPyP)] | H₂O₂ / TBHP | Benzyl Alcohol | Benzaldehyde | researchgate.net |

Reduction of Carboxylic Acid Derivatives to Aldehydes

As some synthetic routes yield 2-methylbenzofuran-4-carboxylic acid, its selective reduction to the aldehyde is a key transformation. rsc.org Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are typically more reactive than carboxylic acids towards reducing agents, leading to over-reduction to the primary alcohol. libretexts.org Therefore, this conversion often proceeds via an activated carboxylic acid derivative, such as an ester, acyl chloride, or amide.

Several modern methods allow for this transformation. For example, tertiary amides can be reduced to aldehydes with high yield and chemoselectivity using Schwartz's reagent (Cp₂Zr(H)Cl). organic-chemistry.org Another approach involves the nickel-catalyzed reduction of carboxylic acids directly to aldehydes using a silane (B1218182) reducing agent and an activator like dimethyl dicarbonate, which notably avoids over-reduction. organic-chemistry.org The Fukuyama reduction offers a pathway from thioesters to aldehydes, while the Rosenmund reduction converts acyl chlorides to aldehydes using catalytic hydrogenation. organic-chemistry.org

Vilsmeier-Haack Reaction on Substituted Benzofurans

The Vilsmeier-Haack reaction stands as a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction introduces a formyl group (-CHO) onto the benzofuran nucleus, typically using a Vilsmeier reagent prepared from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride. researchgate.net The electrophilic iminium salt generated in situ attacks the benzofuran ring, leading to the formation of an aldehyde after hydrolysis.

For the synthesis of this compound, the starting material would be 2-methylbenzofuran. The regioselectivity of the formylation is highly dependent on the electronic properties and steric factors of the substrate. The benzofuran ring is an electron-rich system, and electrophilic substitution is generally favored. The introduction of the formyl group at the 4-position is a specific requirement that is influenced by the directing effects of the existing methyl group and the oxygen heteroatom.

| Reagent Component | Role in Reaction | Common Example |

| Substituted Amide | Source of the formyl group | N,N-Dimethylformamide (DMF) |

| Acid Chloride | Activates the amide | Phosphoryl chloride (POCl₃) |

| Substrate | Aromatic ring to be formylated | 2-Methylbenzofuran |

Research has shown that the Vilsmeier-Haack reaction on various heterocycles can be influenced by reaction conditions to achieve desired regioselectivity. researchgate.net While direct literature on the Vilsmeier-Haack formylation of 2-methylbenzofuran to yield the 4-carbaldehyde is specific, the general mechanism suggests that the electron-donating nature of the furan oxygen and the methyl group at the 2-position would influence the position of electrophilic attack.

Wittig Reaction Approaches for Aldehyde Precursors

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com While the Wittig reaction itself produces an alkene, it can be ingeniously employed in a multi-step synthesis to generate an aldehyde functional group. mnstate.edu This approach involves creating an alkene precursor that can be subsequently cleaved to yield the desired aldehyde.

For the synthesis of this compound, a plausible strategy would involve a Wittig reaction on a suitable benzofuran-based ketone or aldehyde to introduce a vinyl group or a related unsaturated moiety at the 4-position. This newly formed double bond can then be subjected to oxidative cleavage, for instance, through ozonolysis, to furnish the target 4-carbaldehyde.

An alternative pathway involves an intramolecular Wittig reaction. A suitably substituted phosphonium (B103445) salt derived from a phenolic precursor can undergo cyclization to form the benzofuran ring, with the simultaneous creation of an exocyclic double bond that can be later converted to the aldehyde. A study on the synthesis of 7-methoxy-2-alkyl/aryl-1-benzofuran-5-carboxaldehyde utilized an intramolecular Wittig reaction as a key step to construct the benzofuran ring system. researchgate.net

| Step | Reaction Type | Description |

| 1 | Wittig Reaction | A phosphorus ylide reacts with a ketone or aldehyde on the benzene ring precursor to form an alkene. |

| 2 | Cyclization (if applicable) | An intramolecular reaction to form the benzofuran ring. |

| 3 | Oxidative Cleavage | The alkene is cleaved (e.g., using ozone) to form the aldehyde. |

This method offers versatility in constructing complex benzofuran structures and allows for the introduction of the aldehyde group at a specific position through a precursor. researchgate.net

Regioselectivity and Stereocontrol in this compound Synthesis

Regioselectivity:

The regioselectivity in the synthesis of this compound is a critical consideration, particularly during the introduction of the formyl group onto the benzofuran scaffold. The position of substitution is governed by the inherent electronic and steric properties of the benzofuran ring system. Classical synthetic strategies for benzofurans often involve the cyclization of α-phenoxycarbonyl compounds. oregonstate.edu The regiochemical outcome of such cyclizations is predictable when one of the ortho positions on the phenolic precursor is blocked. oregonstate.edu In cases where both ortho positions are available, the reaction often favors the sterically less hindered product. oregonstate.edu

In the context of direct formylation of 2-methylbenzofuran, such as in the Vilsmeier-Haack reaction, the directing effects of the furan oxygen and the C2-methyl group come into play. The outcome depends on the preferred site of electrophilic attack. Achieving high regioselectivity for the 4-position might require specific reaction conditions or the use of directing groups. Studies on the synthesis of substituted benzofurans have highlighted that reaction temperature and the choice of catalyst can significantly influence the ratio of regioisomers. nih.gov

Stereocontrol:

The final product, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, stereocontrol is not a factor in the final structure of the compound itself. However, stereocontrol can become a crucial aspect if the synthetic route involves intermediates with chiral centers, or if analogs of this compound with stereogenic centers are being synthesized. For instance, in the synthesis of diastereomeric C-aryl furanosides, stereocontrolled reduction and stereospecific cycloetherification are key steps to obtain the desired stereoisomers. nih.gov While not directly applicable to the synthesis of the title compound, these principles are vital in the broader context of synthesizing related, more complex benzofuran derivatives.

Chemical Reactivity and Mechanistic Aspects of 2 Methylbenzofuran 4 Carbaldehyde

Reactions Involving the Aldehyde Group at Position 4

The aldehyde group is a primary site of reactivity in 2-methylbenzofuran-4-carbaldehyde, readily undergoing nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions (e.g., condensation reactions)

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to various condensation reactions. masterorganicchemistry.com For instance, in reactions analogous to the Erlenmeyer-Plöchl reaction, aldehydes can react with hippuric acid in the presence of acetic anhydride (B1165640) to form oxazolones. nih.gov The reactivity of the aldehyde in such condensations can be influenced by substituents on the aromatic ring. nih.gov

Nucleophilic addition is a key mechanistic step. masterorganicchemistry.comyoutube.com The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comnih.gov This intermediate can then be protonated to yield the final addition product. youtube.com The reversibility of nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com

Oxidation Reactions (e.g., to carboxylic acids)

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. While specific examples for this compound are not detailed in the provided results, the oxidation of aldehydes to carboxylic acids is a well-established and general reaction in organic chemistry.

Reduction Reactions (e.g., to alcohols)

Aldehydes are readily reduced to primary alcohols. This can be accomplished using a variety of reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.comlumenlearning.com This reaction involves a phosphorus ylide, also known as a Wittig reagent, which is prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comnrochemistry.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. lumenlearning.comorganic-chemistry.org This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide, the latter being the driving force for the reaction. lumenlearning.comorganic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring system is an aromatic heterocycle and undergoes electrophilic aromatic substitution reactions. stackexchange.commasterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns

Benzofuran itself is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic attack preferentially occurs at the 2-position of the furan (B31954) ring due to the greater stabilization of the resulting cationic intermediate (a σ-complex or benzenium ion) through resonance. stackexchange.comchemicalbook.comlibretexts.org

Heterocyclic Ring Opening and Rearrangement Processes

The benzofuran ring system is generally stable; however, under certain conditions, it can undergo ring-opening reactions. These reactions often require activation, for instance, through the formation of a less aromatic intermediate or by the use of transition metal catalysts. For benzofurans, cleavage of the C2-O bond is a known process that can lead to the formation of functionalized phenols. researchgate.netrsc.org An iron-catalyzed C-H annulation of 2-vinylbenzofurans, for example, proceeds through a cascade that includes a benzofuran ring-opening to form highly functionalized isoquinolones. researchgate.net

In the context of this compound, the aldehyde group could potentially influence ring-opening pathways. For instance, reactions that proceed through an o-quinone methide intermediate could be envisaged. While not a direct ring-opening of the furan moiety, rearrangements of the benzofuran core are also documented. A notable example is the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids, which involves a base-catalyzed ring fission of the coumarin (B35378) followed by intramolecular cyclization. nih.gov

Furthermore, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can lead to chloromethylene furans which then rearrange to form benzofuran carbaldehydes under mild acidic conditions. nih.gov Although this describes a synthetic route to benzofuran carbaldehydes, it highlights the potential for rearrangement in related systems.

Detailed research findings on specific heterocyclic ring-opening and rearrangement processes for this compound are not extensively reported. However, the general reactivity of the benzofuran scaffold suggests that such transformations are plausible under appropriate catalytic or reaction conditions.

Participation in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources. nih.gov The aldehyde functionality in this compound makes it a prime candidate for participation in such reactions.

Cascade Reactions:

Cascade reactions involving benzofuran derivatives have been reported, often leading to the synthesis of complex heterocyclic systems. For instance, a palladium-catalyzed cascade reaction has been utilized for the synthesis of 2-benzofuran-2-ylacetamides. nih.gov Another example is the synthesis of benzofurans and cyclopropa[cd]indole-carbaldehydes through a rhodium-catalyzed intramolecular denitrogenative transannulation, which proceeds via a cascade sequence of intramolecular cyclopropanation and rearrangement. nih.gov

A facile, one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been described, proceeding through a cyclization/oxidative aromatization cascade reaction. researchgate.net While these examples focus on the synthesis of the benzofuran ring itself, they underscore the potential for benzofuran derivatives to be involved in intricate cascade sequences. An acid-catalyzed cascade process incorporating a benzofuran-ring-opening has been developed for the synthesis of complex cyclopentenones. rsc.org

Multicomponent Reactions:

Multicomponent reactions are powerful tools for generating molecular diversity. nih.govresearchgate.netfrontiersin.org Aldehydes are common components in many MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. Therefore, this compound could serve as the aldehyde component in these and other MCRs to generate novel benzofuran-containing scaffolds.

For example, a one-pot, five-component reaction for the synthesis of tetrazol-benzofuran hybrids has been described, which involves an Ugi-azide multicomponent reaction coupled with an intramolecular cyclization. researchgate.net Although this specific example may not directly use this compound as a starting material, it illustrates the utility of benzofuran moieties in MCRs. The synthesis of novel 4-(benzofuran-2-yl)-2-(3-(aryl/heteryl)-5-(aryl/heteryl)-4,5-dihydro-1H-pyrazol-1yl)thiazole derivatives has been achieved through a one-pot multicomponent synthesis, highlighting the versatility of benzofuran building blocks. researchgate.net

The following table summarizes hypothetical multicomponent reactions where this compound could potentially participate as the aldehyde component, based on well-established MCRs.

| Multicomponent Reaction | Other Components | Potential Product Class |

| Biginelli Reaction | Urea, Ethyl acetoacetate (B1235776) | Dihydropyrimidinones with a 2-methylbenzofuran-4-yl substituent |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate (2 equiv.), Ammonia | Dihydropyridines with a 2-methylbenzofuran-4-yl substituent |

| Ugi Reaction | An amine, a carboxylic acid, an isocyanide | α-Acylamino carboxamides with a 2-methylbenzofuran-4-yl substituent |

| Passerini Reaction | A carboxylic acid, an isocyanide | α-Acyloxy carboxamides with a 2-methylbenzofuran-4-yl substituent |

2 Methylbenzofuran 4 Carbaldehyde As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the aldehyde functional group, coupled with the aromatic character of the benzofuran (B130515) nucleus, renders 2-Methylbenzofuran-4-carbaldehyde an excellent starting material for the synthesis of more complex heterocyclic structures. Its utility is particularly evident in the construction of polycyclic aromatic compounds and fused heteroaromatic scaffolds, which are of significant interest in materials science and medicinal chemistry.

Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic counterparts are a class of organic materials with potential applications in electronic devices such as photovoltaic solar cells and field-effect transistors. The aldehyde functionality of this compound serves as a key handle for extending the aromatic system through various carbon-carbon bond-forming reactions.

One of the most powerful methods for alkene synthesis, the Wittig reaction , can be employed to convert the aldehyde group into a vinyl group. udel.edulibretexts.orgwikipedia.org This transformation opens up pathways to larger polycyclic systems. For instance, reaction with a suitable phosphonium (B103445) ylide can introduce a styryl or other unsaturated moiety at the 4-position of the benzofuran ring. Subsequent intramolecular cyclization reactions, such as a photochemical electrocyclization, could then be utilized to construct a new aromatic ring, leading to the formation of a polycyclic aromatic compound with an embedded benzofuran unit. While specific examples starting from this compound are not extensively documented in readily available literature, the general applicability of the Wittig reaction to aromatic aldehydes is well-established. udel.edulibretexts.orgwikipedia.org

| Reaction | Reagents and Conditions | Product Type |

| Wittig Reaction | Phosphonium ylide (e.g., Benzyltriphenylphosphonium chloride), Base (e.g., n-BuLi, NaH, or NaOH), Aprotic solvent (e.g., THF, DMF) | Substituted alkene |

This table illustrates a potential application of the Wittig reaction for the synthesis of polycyclic aromatic compound precursors from this compound.

Generation of Fused Heteroaromatic Scaffolds

The aldehyde group of this compound is a versatile electrophile that can readily participate in condensation reactions with a variety of nucleophiles to construct fused heterocyclic rings. These reactions often proceed with high efficiency and provide access to a wide range of nitrogen, oxygen, and sulfur-containing heteroaromatic systems.

The Knoevenagel condensation is a prime example, involving the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a weak base. scirp.orgjocpr.comnih.govresearchgate.net For instance, condensation with malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield a dicyanovinyl or a cyanovinyl ester derivative, respectively. These highly functionalized intermediates can then undergo subsequent cyclization reactions to form fused pyridines, pyrimidines, or other heterocyclic rings. The choice of the active methylene compound and the subsequent reaction conditions can be tailored to achieve a desired heterocyclic scaffold.

Another important reaction is the Claisen-Schmidt condensation , which involves the reaction of the aldehyde with a ketone or another aldehyde in the presence of a base. This reaction can be utilized to introduce an α,β-unsaturated carbonyl system, which is a versatile intermediate for further transformations, including Michael additions and cycloadditions, to build fused ring systems.

Furthermore, reactions with binucleophilic reagents can lead to the direct formation of fused heterocycles. For example, condensation with a 1,2-phenylenediamine could yield a benzimidazole-fused system, while reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused pyridazine (B1198779) or pyrazole (B372694) rings. While specific literature examples starting from this compound are scarce, the general reactivity patterns of aromatic aldehydes in these condensation reactions are well-documented. researchgate.net

| Condensation Reaction | Reagent | Fused Heterocycle (Potential) |

| Knoevenagel Condensation | Malononitrile | Fused Pyridine |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Fused Pyridinone |

| Claisen-Schmidt Condensation | Acetophenone | Fused Pyran |

| Condensation | 1,2-Phenylenediamine | Fused Benzimidazole |

This interactive table demonstrates the potential of various condensation reactions for the synthesis of fused heteroaromatic scaffolds from this compound.

Precursor in Natural Product Synthesis Analogs (focus on synthetic strategy)

The benzofuran motif is a common structural feature in a variety of naturally occurring compounds that exhibit a wide range of biological activities. researchgate.netmdpi.com Consequently, the development of synthetic routes to these natural products and their analogs is of great interest to medicinal chemists. This compound can serve as a valuable starting material for the synthesis of analogs of these natural products, allowing for the exploration of structure-activity relationships.

A key synthetic strategy that can be employed is the Pictet-Spengler reaction . researchgate.netnih.govmdpi.comresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. In the context of this compound, it could be reacted with a tryptamine (B22526) derivative to generate a β-carboline fused to the benzofuran ring system. This would provide access to analogs of various indole (B1671886) alkaloids. The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents on both the benzofuran and the tryptamine moieties, enabling the synthesis of a library of natural product analogs for biological screening.

While direct total syntheses of natural products using this compound as a key precursor are not prominently reported, its potential as a starting point for the synthesis of simplified analogs or fragments of more complex natural products is significant. The aldehyde functionality allows for the application of a wide range of well-established synthetic methodologies to construct the desired molecular framework.

Scaffold for Libraries of Structurally Diverse Compounds

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The concept of "scaffold-based" library design, where a common core structure is decorated with a variety of substituents, is a powerful approach for exploring chemical space. This compound is an ideal scaffold for this purpose due to the presence of the reactive aldehyde group, which can be readily transformed into a wide range of other functional groups or used in multicomponent reactions.

The Ugi four-component reaction (Ugi-4CR) is a particularly powerful tool for generating molecular diversity. mdpi.comwikipedia.orgclockss.orgfrontiersin.orgorganic-chemistry.org This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. By using this compound as the aldehyde component and varying the other three components, a large and diverse library of compounds can be rapidly synthesized. The resulting products will all share the 2-methylbenzofuran (B1664563) core but will have a wide range of substituents at the 4-position, allowing for the systematic exploration of structure-activity relationships.

The products of the Ugi reaction can also serve as intermediates for further diversification through post-condensation modifications. The amide and ester functionalities present in the Ugi adducts can be further manipulated to create even more complex and diverse structures. This approach allows for the efficient generation of large libraries of drug-like molecules based on the privileged benzofuran scaffold.

| Multicomponent Reaction | Reactants | Product Class |

| Ugi-4CR | This compound, an amine, a carboxylic acid, an isocyanide | α-Acylamino carboxamides |

This table highlights the utility of the Ugi four-component reaction in generating a library of structurally diverse compounds from this compound.

Role in Advanced Organic Materials Precursors

The unique electronic and photophysical properties of benzofuran-containing molecules have led to their investigation as components of advanced organic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound can serve as a key precursor for the synthesis of such materials.

The aldehyde group can be used to introduce various functionalities that are known to impart desirable electronic properties. For example, it can be converted into a cyano-substituted vinyl group through a Knoevenagel condensation, which can act as an electron-withdrawing group and influence the material's electron affinity and charge transport properties.

Furthermore, the benzofuran core itself can be incorporated into larger conjugated systems. The aldehyde group can be used as a reactive site to couple the benzofuran unit to other aromatic or heteroaromatic moieties through reactions such as the Suzuki or Stille coupling, after appropriate functional group interconversion. This allows for the synthesis of extended π-conjugated systems with tailored electronic and optical properties. For instance, dibenzofuran-based compounds have been investigated as hole-transporting materials in perovskite solar cells, and this compound could serve as a building block for the synthesis of novel materials in this class. mdpi.comrsc.orgrsc.orgnih.govnih.gov

While specific examples detailing the use of this compound in the synthesis of advanced organic materials are still emerging, its potential as a versatile precursor is clear. The ability to modify the aldehyde group and to incorporate the benzofuran scaffold into larger conjugated systems makes it a promising candidate for the development of next-generation organic electronic materials.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylbenzofuran 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis (Chemical Shifts, Coupling Constants)

No experimentally determined ¹H NMR data, including specific chemical shifts and coupling constants for the protons of 2-Methylbenzofuran-4-carbaldehyde, could be found. While the Natural Products Magnetic Resonance Database lists an entry for "2-methyl-1-benzofuran-4-carbaldehyde" (NP0260042), the ¹H NMR spectrum provided is computationally predicted, not experimentally verified. np-mrd.org

Carbon-13 (¹³C) NMR Analysis

Similarly, no peer-reviewed, experimental ¹³C NMR spectral data for this compound is available. The aforementioned database entry also contains only a predicted ¹³C NMR spectrum. np-mrd.org

Two-Dimensional NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

A search for two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) that would definitively establish the connectivity and spatial relationships within the this compound molecule yielded no specific results. Such analyses are typically published in conjunction with the synthesis or isolation of a compound, but no such articles for this specific isomer were identified.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. However, specific experimental mass spectral data for this compound is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No studies utilizing ESI-MS for the analysis of this compound have been found. This technique is common for the analysis of moderately polar molecules and would be expected in a full characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which provides a highly accurate molecular formula, is also absent from the available literature for this compound. The Natural Products Magnetic Resonance Database entry notes a monoisotopic mass but does not cite an experimental HRMS source. np-mrd.org

Fragmentation Pathway Analysis

The mass spectrometry of this compound under electron ionization (EI) is characterized by a series of predictable fragmentation patterns typical for aromatic aldehydes and benzofuran (B130515) derivatives. The molecular ion peak ([M]•+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.17 g/mol ).

The fragmentation process generally initiates with cleavages adjacent to the carbonyl group. whitman.edu A common initial fragmentation is the loss of a hydrogen radical (H•) from the aldehyde group, a characteristic α-cleavage, resulting in a stable acylium ion at m/z 159 ([M-1]⁺). taylorandfrancis.com This peak is often prominent in the spectra of aromatic aldehydes.

Another significant fragmentation pathway involves the loss of the entire formyl group (•CHO) via cleavage of the C-C bond between the benzofuran ring and the aldehyde moiety. This results in a fragment ion at m/z 131 ([M-29]⁺), which corresponds to the 2-methylbenzofuran (B1664563) radical cation. whitman.edutaylorandfrancis.com

The subsequent fragmentation of the 2-methylbenzofuran cation (m/z 131) would likely follow patterns observed for 2-methylbenzofuran itself. This includes the loss of a hydrogen atom to form a stable ion at m/z 130, or more complex rearrangements. The fragmentation of the benzofuran ring system can lead to the formation of smaller aromatic ions. For instance, the mass spectrum of the isomeric 2-methylbenzofuran-3-carbaldehyde (B1297094) shows significant peaks at m/z 160, 159, and 131. nih.gov Similarly, the spectrum for 2-methylbenzofuran shows major fragments at m/z 132, 131, 77 (C₆H₅⁺), and 51. nih.gov

A proposed fragmentation pathway is detailed in the table below.

| m/z | Proposed Fragment Ion | Associated Loss |

|---|---|---|

| 160 | [C₁₀H₈O₂]•+ (Molecular Ion) | - |

| 159 | [C₁₀H₇O₂]⁺ | •H |

| 131 | [C₉H₇O]⁺ | •CHO |

Infrared (IR) Spectroscopy (Characteristic Vibrational Frequencies of Aldehyde and Benzofuran)

The aldehyde group gives rise to two highly characteristic absorptions. researchgate.net The C=O (carbonyl) stretching vibration is expected to produce a strong, sharp band in the region of 1700–1685 cm⁻¹. The conjugation of the aldehyde with the aromatic benzofuran ring system typically lowers the frequency from that of a saturated aliphatic aldehyde (1740–1720 cm⁻¹). np-mrd.org Additionally, the aldehydic C-H bond exhibits a distinctive stretching pattern, often appearing as one or two moderate peaks in the 2830–2695 cm⁻¹ range. researchgate.netnp-mrd.org The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes. np-mrd.org

The benzofuran moiety contributes several bands to the spectrum. The aromatic C=C stretching vibrations will appear in the 1600–1450 cm⁻¹ region. The fusion of the benzene (B151609) and furan (B31954) rings results in a complex pattern of absorptions. The C-O-C stretching of the furan ring typically occurs between 1250 and 1000 cm⁻¹. nist.gov Out-of-plane C-H bending vibrations for the substituted benzene ring are expected in the 900–675 cm⁻¹ region, and their exact position can provide information about the substitution pattern on the aromatic ring.

The table below summarizes the expected characteristic IR absorption bands.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2925 | C-H Stretch | Methyl | Medium-Weak |

| ~2830 and ~2730 | C-H Stretch | Aldehyde | Medium |

| ~1700-1685 | C=O Stretch | Aldehyde (conjugated) | Strong |

| ~1600-1450 | C=C Stretch | Aromatic/Furan Ring | Medium-Strong |

| ~1250-1000 | C-O-C Stretch | Furan Ring | Strong |

| ~900-675 | C-H Bending (out-of-plane) | Aromatic | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions and Chromophoric Properties)

The ultraviolet-visible (UV-Vis) spectrum of this compound is governed by its extensive conjugated system, which acts as a strong chromophore. The molecule consists of a benzofuran ring system in conjugation with a formyl (aldehyde) group. This extended π-electron system allows for several electronic transitions upon absorption of UV-Vis radiation.

The spectrum is expected to be dominated by intense π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzofuran derivatives, these transitions typically result in strong absorption bands. For example, benzaldehyde (B42025) itself exhibits a strong π → π* transition around 250 nm. researchgate.net The fusion of the furan ring and the presence of the methyl and carbaldehyde substituents on the benzofuran system are expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the parent benzofuran.

A weaker n → π* transition, associated with the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is also anticipated. In aromatic aldehydes, this transition typically appears as a weaker, longer-wavelength shoulder on the main absorption band, often in the 300-350 nm region. researchgate.net The chromophoric properties are thus a composite of the benzofuran nucleus and the electron-withdrawing carbaldehyde group, leading to a complex spectrum with multiple absorption bands.

| Approximate λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-300 | π → π | Conjugated Benzofuran-Carbaldehyde System |

| ~300-350 | n → π | Carbonyl Group (C=O) |

Single-Crystal X-ray Diffraction Analysis (Molecular Geometry and Crystal Packing)

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of related benzofuran structures allows for a well-founded prediction of its molecular geometry and crystal packing behavior. asianpubs.org Benzofuran derivatives are generally planar, and it is expected that the fused ring system of this compound would be largely planar. The primary determinants of the three-dimensional crystal structure will be intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions.

The molecular geometry will be characterized by the planarity of the benzofuran core. The aldehyde group may exhibit some torsional rotation relative to the ring, but conjugation effects would favor a coplanar arrangement. In the solid state, molecules are likely to pack in an ordered fashion to maximize stabilizing intermolecular interactions. Studies on other benzofuran derivatives have shown that C-H···O hydrogen bonds are a common feature, where the aldehydic oxygen can act as a hydrogen bond acceptor. asianpubs.org

| Structural Feature | Expected Characteristic |

|---|---|

| Molecular Geometry | Largely planar benzofuran ring system. |

| Crystal Packing | Stabilized by C-H···O hydrogen bonds and π-π stacking. |

| Common Motifs | Potential for herringbone or layered supramolecular structures. asianpubs.org |

Circular Dichroism (CD) Spectroscopy (if applicable for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry.

Consequently, this compound itself will not exhibit a CD spectrum. The technique is therefore not applicable for its direct characterization in its native state.

However, CD spectroscopy would become a highly relevant and informative tool if a chiral center were introduced into the molecule. For instance, if the aldehyde were to undergo a reaction to form a chiral secondary alcohol, or if a chiral substituent were attached to the benzofuran core, the resulting chiral derivatives would be CD-active. The sign and intensity of the Cotton effects in the CD spectrum of such derivatives could then be used to determine their absolute configuration and study their conformational properties in solution.

Theoretical and Computational Chemistry Studies on 2 Methylbenzofuran 4 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

No specific literature detailing the electronic structure or molecular orbital analysis of 2-Methylbenzofuran-4-carbaldehyde via Density Functional Theory (DFT) or other methods was found. However, such studies are common for the benzofuran (B130515) scaffold. For instance, DFT calculations have been employed to investigate the electronic properties of various derivatives, providing insights into their stability, reactivity, and potential applications.

A study on 1-benzofuran-2-carboxylic acid utilized DFT calculations with the UB3LYP/6-31G(d,p) basis set to determine its optimized geometric parameters and electronic properties. researchgate.net Similarly, research on 2-phenylbenzofuran derivatives employed DFT methods to identify stable conformers and perform Mulliken and natural population analyses. physchemres.org These studies typically calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

In the case of 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energies were calculated to understand its electronic transitions. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For many benzofuran derivatives, the HOMO is often localized over the benzofuran ring system, while the LUMO distribution can be influenced significantly by substituents. researchgate.netphyschemres.org This type of analysis would be essential for understanding the reactivity of the aldehyde group and the influence of the methyl substituent in this compound.

Table 1: Representative DFT Calculation Parameters for Benzofuran Derivatives

| Compound Studied | Method | Basis Set | Software | Reference |

|---|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | DFT (B3LYP) | 6-31G(d,p) | Gaussian 03 | researchgate.net |

| 2-Phenylbenzofuran | DFT (GGA-PBE) | 6-31G(d,p) | Gaussian 09 | physchemres.org |

| Calix rsc.orgbenzofurans | DFT | - | - | rsc.org |

Spectroscopic Property Prediction and Comparison with Experimental Data

There is no available research that predicts the spectroscopic properties of this compound and compares them with experimental data. However, computational methods have been successfully used to analyze the spectra of other benzofuran compounds.

A systematic investigation of benzofuran and some of its derivatives used ab initio and DFT (B3LYP) methods with various basis sets (up to 6-311++g**) to calculate harmonic vibrational wavenumbers and the intensity of vibrational bands. nih.gov The study found that the calculated DFT frequencies generally showed good agreement with the observed experimental frequencies for each molecule, aiding in the definitive assignment of vibrational modes. nih.gov

For 1-benzofuran-2-carboxylic acid , DFT calculations were used to compute its vibrational frequencies, which were then compared with experimental FT-IR spectra. researchgate.net The good agreement between the theoretical and experimental data validated the calculated optimized geometry and electronic parameters. researchgate.net Such a correlative approach is invaluable for confirming the structure of newly synthesized compounds and understanding the vibrational characteristics associated with specific functional groups. For this compound, this would involve correlating calculated frequencies for the C=O stretch of the aldehyde, the C-O-C modes of the furan (B31954) ring, and vibrations of the substituted benzene (B151609) ring with experimental IR and Raman spectra.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Benzofuran-2-carboxylic acid

| Vibrational Mode Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3088 | 3090 | researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1684 | 1685 | researchgate.net |

| C=C Stretch (Aromatic) | 1560 | 1560 | researchgate.net |

Note: Data is for 1-benzofuran-2-carboxylic acid as a representative example.

Reaction Mechanism Elucidation and Transition State Analysis

Computational studies elucidating reaction mechanisms or analyzing transition states specifically for reactions involving this compound are not available in the current literature. However, computational chemistry has been instrumental in understanding the synthesis mechanisms of the benzofuran core.

For example, the mechanism for the synthesis of various benzofuran derivatives has been proposed and, in some cases, supported by computational analysis. nih.govacs.org These studies often map out the energy profile of the reaction pathway, identifying intermediates and calculating the activation energies of transition states. A review of recent synthetic strategies highlights several catalytic systems where the proposed mechanisms involve steps like oxidative addition, intramolecular cyclization, and isomerization. nih.govacs.org For instance, a rhodium-catalyzed synthesis of C4-functionalized benzofurans was supported by a computational study on the role of the cyclopentadienyl (B1206354) ligand in the catalytic cycle. nih.govacs.org

Understanding these synthesis pathways provides a foundational knowledge that could be extended to model the reactions of this compound, such as the transformation of its aldehyde group or electrophilic substitution on the aromatic ring.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity/toxicity)

No QSPR models focused on predicting the non-biological or non-toxicological physical and chemical properties (e.g., boiling point, refractive index, solubility) of this compound or a closely related series of benzofuran derivatives could be identified.

QSPR studies aim to build mathematical models that correlate a molecule's structure, often encoded in numerical descriptors, with its physical or chemical properties. iupac.orgnih.gov While this methodology is powerful, its application appears limited in the context of the fundamental physical properties of benzofurans, with research tending to focus more on Quantitative Structure-Activity Relationships (QSAR) for biological endpoints, which are explicitly excluded from this article. physchemres.orgnih.gov

Conformational Analysis and Intermolecular Interactions

Specific conformational analyses or studies of non-biological intermolecular interactions for this compound are not documented in the literature. The planarity of the benzofuran ring system limits conformational flexibility primarily to the rotation of its substituents. For this compound, the key conformational aspect would be the orientation of the aldehyde group relative to the benzofuran ring.

Studies on simpler, related molecules like furan-2-carbaldehyde have used ab initio molecular orbital theory to investigate conformational preferences, rotational barriers, and the factors determining the most stable conformer. rsc.org For more complex systems like calix rsc.orgbenzofurans , DFT methods have been used to estimate the total energies of different conformations (e.g., cone and saddle) and understand their interconversion. rsc.org These studies show that substituents can significantly influence conformational equilibria. rsc.org A similar approach for this compound would likely reveal the preferred orientation of the 4-carbaldehyde group, considering steric and electronic interactions with the fused ring system.

Molecular Dynamics Simulations for Material Science Applications

No molecular dynamics (MD) simulations investigating this compound for material science applications have been published. MD simulations are typically used to model the behavior of molecules over time to predict bulk material properties. While MD studies exist for some benzofuran derivatives, they are almost exclusively focused on biological systems, such as their interaction with proteins or their potential as pharmaceutical agents, which falls outside the scope of this article. nih.govresearchgate.net There is a lack of research using benzofuran derivatives as building blocks for materials where MD simulations would be employed to predict properties like thermal stability, mechanical response, or diffusion in a polymer matrix.

Exploration of Emerging Applications in Advanced Materials Science and Chemical Technologies

Development of Fluorescent Probes and Chemical Sensors

A comprehensive review of the current scientific literature reveals no studies where 2-Methylbenzofuran-4-carbaldehyde has been used in the development of fluorescent probes or chemical sensors.

Applications in Catalysis

While direct applications of this compound as a catalyst are not documented, its significance in the context of biocatalysis and natural product synthesis is noteworthy. It is a known natural product, co-isolated with (+)-Isoshinanolone from the plant Habropetalum dawei. dntb.gov.uanih.govresearchgate.netdntb.gov.uaresearchgate.netbiorxiv.org The biosynthesis of such natural products within the plant involves complex enzymatic cascade reactions, highlighting the role of biocatalysts in its formation.

The isolation of this compound is often discussed in the context of the phytochemical analysis of plant species containing bioactive compounds. For instance, its co-constituent, (+)-Isoshinanolone, has been investigated for its biological activities, including fish-stunning properties and acetylcholinesterase (AChE) inhibition. researchgate.netbiorxiv.orgbiorxiv.org This association places this compound as a significant marker in the study of these biologically active natural extracts.

Advanced Synthetic Methodologies and Green Chemistry Principles

The synthesis and isolation of this compound are primarily documented through its extraction from a natural source, which aligns with the green chemistry principle of using renewable feedstocks.

Natural Product Isolation: this compound is a naturally occurring compound found in the leaves of the fish-stunning plant Habropetalum dawei. dntb.gov.uaresearchgate.net The extraction process involves the initial isolation of (+)-Isoshinanolone from an aqueous extract of the plant's leaves. Subsequently, the aqueous extract is acidified and subjected to reflux distillation to yield the this compound. researchgate.net

This method of obtaining the compound from a natural and renewable source is a key aspect of its "green" credentials. The process, however, does involve subsequent chemical treatment (acidification and distillation), which would be a factor in a full green chemistry metric analysis.

Table of Research Findings on Synthesis:

| Method | Description | Source(s) |

| Natural Isolation | Isolated from an aqueous extract of the leaves of Habropetalum dawei following the removal of (+)-Isoshinanolone, acidification, and reflux distillation of the extract. | researchgate.net |

While no other specific advanced synthetic methodologies are reported for this exact molecule, a related compound, 6,7-difluoro-5-hydroxy-2-methylbenzofuran-4-carbaldehyde, has been noted in the patent literature, indicating that synthetic routes to this class of substituted benzofuran-4-carbaldehydes are of interest in medicinal chemistry research.

Q & A

Q. What are the established synthetic routes for 2-Methylbenzofuran-4-carbaldehyde, and how can purity be validated?

Methodological Answer:

- Synthesis: Natural extraction from plants (e.g., Habropetalum species) is one route, involving solvent extraction followed by chromatographic separation . Synthetic approaches may involve Vilsmeier-Haack formylation of 2-methylbenzofuran precursors or oxidation of substituted benzofuran alcohols.

- Purity Validation: Use High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity. For structural confirmation, combine - and -NMR with IR spectroscopy to verify aldehyde and benzofuran functional groups.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion.

- First Aid: In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist . Toxicity data gaps necessitate treating this compound as potentially hazardous until further toxicological studies are conducted .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

Methodological Answer:

- Structure Solution: Use SHELXS/SHELXD for phase determination from single-crystal X-ray diffraction data. SHELXL refines the model by minimizing residuals (R-factors) and validating anisotropic displacement parameters .

- Visualization and Analysis: Mercury CSD facilitates void analysis and hydrogen-bonding network mapping. Compare derived bond lengths/angles with similar benzaldehyde derivatives in the Cambridge Structural Database (CSD) to identify deviations caused by steric or electronic effects .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s graph theory to classify hydrogen bonds (e.g., motifs for dimeric interactions). Use ORTEP-III to visualize anisotropic displacement ellipsoids and identify key donor-acceptor pairs (e.g., aldehyde O–H⋯O interactions) .

- Energy Calculations: Perform lattice energy minimization using DFT (e.g., with Gaussian 09) to quantify stabilization from intermolecular forces. Compare with experimental thermal stability data (e.g., TGA) to validate computational models .

Q. How can researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Data Reconciliation: Cross-reference -NMR chemical shifts across solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Crystallographic Validation: Compare experimental X-ray bond lengths/angles with computational predictions (e.g., via Gaussian or ORCA) to identify systematic errors in spectral assignments .

Q. What strategies optimize the experimental design for studying its reactivity in cross-coupling reactions?

Methodological Answer:

- Reaction Screening: Use Design of Experiments (DoE) to vary catalysts (e.g., Pd/C vs. Ni), solvents (polar aprotic vs. ethers), and temperatures. Monitor reaction progress via in-situ FTIR or LC-MS.

- Byproduct Analysis: Employ High-Resolution Mass Spectrometry (HRMS) to identify side products (e.g., aldol condensation adducts) and adjust reaction conditions to suppress undesired pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.